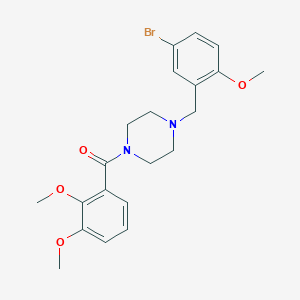
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 belongs to the class of compounds called piperazine derivatives, which have shown promise in the treatment of various psychiatric and neurological disorders.
作用機序
The exact mechanism of action of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist. These neurotransmitters are involved in the regulation of mood, behavior, and cognition, and their dysregulation is implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to modulate the activity of GABA and glutamate, two neurotransmitters involved in the regulation of anxiety and depression.
実験室実験の利点と制限
One advantage of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is its high potency and selectivity for serotonin and dopamine receptors, which makes it a valuable tool for studying the role of these neurotransmitters in various psychiatric and neurological disorders. However, its limited solubility in water and low bioavailability may pose challenges in its use in in vivo studies.
将来の方向性
There are several future directions for the research on N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of drug addiction, as it has shown promise in reducing drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential therapeutic applications.
合成法
The synthesis of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide involves a multi-step process that starts with the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with 4-methylpiperazine in the presence of triethylamine to form N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide. The purity of the compound is ensured by recrystallization from ethanol.
科学的研究の応用
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
特性
製品名 |
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C15H23N3O2 |
分子量 |
277.36 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O2/c1-17-8-10-18(11-9-17)7-6-15(19)16-13-4-3-5-14(12-13)20-2/h3-5,12H,6-11H2,1-2H3,(H,16,19) |
InChIキー |
LXBFYKGXABGQGK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
正規SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)